4-Chlorobenzofuro[3,2-d]pyrimidine
Description
Overview of Benzofuran-Fused Heterocycles in Drug Discovery
Benzofuran (B130515), a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, is a structural motif present in a plethora of natural products and synthetic compounds with significant biological properties. nih.govresearchgate.net Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects. The versatility of the benzofuran ring system allows for diverse chemical modifications, enabling the fine-tuning of its biological activity and making it a valuable building block in the design of new drugs. nih.govresearchgate.net
Significance of Pyrimidine (B1678525) Derivatives in Pharmaceutical Research
The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry. It forms the core structure of the nucleobases uracil, thymine, and cytosine, which are fundamental components of nucleic acids. This inherent biological relevance has spurred extensive research into pyrimidine derivatives, leading to the development of a multitude of drugs with diverse therapeutic applications, including anticancer, antiviral, antibacterial, and anti-inflammatory agents. The ability of the pyrimidine ring to participate in various biological interactions has solidified its status as a critical pharmacophore in drug discovery.
The Benzofuro[3,2-d]pyrimidine Core as a Privileged Scaffold
The amalgamation of the benzofuran and pyrimidine rings into the benzofuro[3,2-d]pyrimidine core creates a synergistic effect, resulting in a scaffold with enhanced and diverse biological activities. This fused system has been the subject of intensive research, leading to the discovery of derivatives with potent anticancer, antifungal, and anti-inflammatory properties. researchgate.netresearchgate.netasianpubs.org
The therapeutic potential of benzofuro[3,2-d]pyrimidine derivatives is extensive and continues to be an active area of research. The versatility of this scaffold allows for substitutions at various positions, leading to compounds with a range of biological targets and activities.
Anticancer Activity: Numerous studies have highlighted the potent antitumor effects of benzofuro[3,2-d]pyrimidine derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including human lung cancer (A549) and leukemia (K562) cells. asianpubs.org The mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. tandfonline.com For instance, certain derivatives have been identified as potent PARP-1 inhibitors, a critical enzyme in DNA repair, making them promising candidates for cancer therapy. nih.gov
Antifungal Activity: The emergence of drug-resistant fungal strains has created an urgent need for new antifungal agents. Benzofuro[3,2-d]pyrimidine derivatives have shown promise in this area, with some compounds exhibiting significant activity against pathogenic fungi like Candida albicans. researchgate.netnih.gov Research has shown that these compounds can act as inhibitors of essential fungal enzymes, such as protein kinase C (Pkc1), which is crucial for cell wall integrity. nih.gov
Anti-inflammatory Activity: Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a key focus of pharmaceutical research. Benzofuro[3,2-d]pyrimidine derivatives have demonstrated anti-inflammatory properties, with studies indicating their ability to modulate inflammatory pathways. asianpubs.org
Research Findings on 4-Chlorobenzofuro[3,2-d]pyrimidine and its Derivatives
The compound this compound is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. Its reactivity at the 4-position allows for the introduction of various functional groups, leading to the generation of libraries of compounds for biological screening.
Table 1: Antimicrobial Activity of 4-Substituted Benzofuro[3,2-d]pyrimidine Derivatives
| Compound | Substituent at C4 | Test Organism | Activity | Reference |
| 4a | -OCH3 | E. coli | Moderate | researchgate.net |
| 4b | -OCH3 | B. subtilis | Moderate | researchgate.net |
| 5a | -OC2H5 | E. coli | Moderate | researchgate.net |
| 5b | -OC2H5 | B. subtilis | Moderate | researchgate.net |
| Derivatives with various amines | -NHR | S. aureus, E. coli, C. albicans | Varied, some with good activity | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Table 2: Anticancer Activity of Benzofuro[3,2-d]pyrimidine Derivatives| Compound | Cell Line | IC50 (µM) | Reference |
| 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine | A549 (Human Lung Cancer) | - | asianpubs.org |
| 2-chloro-4-(N,N-diethyl-amino)-8-nitro-benzofuran[3,2-d]pyrimidine | K562 (Human Leukemia) | - | asianpubs.org |
| 19c (thiosemicarbazone derivative) | SK-OV-3 (Ovarian Cancer) | 4.98 | nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) 4a | HepG2 (Liver Cancer) | 0.70 | tandfonline.com |
This table is interactive. Click on the headers to sort the data. Note: '-' indicates that specific IC50 values were not provided in the cited abstract.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-[1]benzofuro[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-10-9-8(12-5-13-10)6-3-1-2-4-7(6)14-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHSRPOYMSBOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346063 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39876-88-5 | |
| Record name | 4-chlorobenzofuro[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chlorobenzofuro 3,2 D Pyrimidine and Its Derivatives
Classical Synthetic Approaches to the Benzofuro[3,2-d]pyrimidine Scaffold
Traditional methods for constructing the benzofuro[3,2-d]pyrimidine system often rely on condensation and subsequent nucleophilic displacement reactions.
Condensation Reactions for Benzofuro[3,2-d]pyrimidin-4(3H)-ones
A foundational step in the synthesis of 4-chlorobenzofuro[3,2-d]pyrimidine is the creation of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives. This is typically accomplished through condensation reactions. wikipedia.org For instance, 3-amino-2-benzofurancarboxamide can be reacted with an aldehyde, such as 4-nitrobenzaldehyde, in the presence of an acid catalyst like concentrated hydrochloric acid, to yield the corresponding 2-substituted-benzofuro[3,2-d]pyrimidin-4(3H)-one. researchgate.net This reaction forms the pyrimidine (B1678525) ring fused to the benzofuran (B130515) core.
Nucleophilic Displacement Reactions for this compound
Once the benzofuro[3,2-d]pyrimidin-4(3H)-one scaffold is in place, the introduction of the chlorine atom at the 4-position is achieved via nucleophilic displacement.
A common and effective method for converting the 4-oxo group to a chloro group is by treating the 2-substituted-4-oxobenzofuro[3,2-d]pyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.netresearchgate.net This reaction directly furnishes the desired 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidine. researchgate.net
Table 1: Synthesis of 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidines
| Starting Material | Reagent | Product |
| 2-(4-Nitrophenyl)-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | Phosphorus Oxychloride | 2-(4-Nitrophenyl)-4-chlorobenzofuro[3,2-d]pyrimidine |
Data derived from a study on the nucleophilic displacement reactions of 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidines. researchgate.net
In cases where the starting material is a 1,2,3,4-tetrahydro-2,4-dioxobenzofuro[3,2-d]pyrimidine, treatment with a stronger chlorinating agent such as phosphorus pentachloride (PCl₅) is employed. researchgate.net This reaction results in the formation of 2,4-dichlorobenzofuro[3,2-d]pyrimidine (B2597367), where both the 2- and 4-oxo groups are converted to chloro substituents. researchgate.netresearchgate.net This dichloro derivative can then be selectively reacted with various nucleophiles. researchgate.net
Advanced and Green Synthetic Strategies
More contemporary approaches focus on efficiency and the use of catalysts to construct the benzofuro[3,2-d]pyrimidine core with greater diversity and under milder conditions.
Copper(I)-Mediated Cascade Reactions for Functionalized Benzofuro[3,2-d]pyrimidines
A notable advanced strategy involves a copper(I)-mediated cascade reaction to synthesize a variety of functionalized benzofuro[3,2-d]pyrimidines. acs.orgnih.govfigshare.com This method utilizes readily available 3-chlorochromenones and various amidines as starting materials. nih.gov The reaction is promoted by a simple copper(I) reagent and proceeds through a sequence of a chemoselective Michael addition, heterocyclization, and an intramolecular cyclization. nih.gov This tandem process offers an efficient and economical route to a diverse range of benzofuro[3,2-d]pyrimidine derivatives under mild conditions. acs.org
Table 2: Copper(I)-Mediated Synthesis of a Benzofuro[3,2-d]pyrimidine Derivative
| Starting Materials | Promoter | Product | Yield |
| 3-chlorochromone and acetamidine (B91507) hydrochloride | CuI | Benzofuropyrimidine 10a | 62% |
Data from a study on copper(I)-mediated cascade reactions. acs.org
Utilization of 3-Chlorochromenones and Amidines
One effective method for the synthesis of pyrimidine derivatives involves the reaction of amidines. rsc.org While the direct synthesis of this compound from 3-chlorochromenones and amidines is not explicitly detailed in the provided search results, the use of amidines in forming the pyrimidine ring is a well-established synthetic strategy. rsc.org For instance, a copper-catalyzed three-component cyclization of amidines, styrenes, and fluoroalkyl halides has been developed for constructing highly functionalized pyrimidine derivatives. rsc.org This process involves the formation of three new C-C/C-N bonds and a new six-membered ring through a radical addition/oxidation/cyclization sequence in a single pot. rsc.org
Chemoselective Michael Addition–Heterocyclization–Intramolecular Cyclization Sequence
A chemoselective, stepwise reaction mechanism is another approach to synthesizing benzofuro[3,2-d]pyrimidine derivatives. researchgate.net This methodology can involve a Michael addition followed by heterocyclization and intramolecular cyclization. For example, the synthesis of pyranopyrimidine derivatives has been achieved through a one-pot three-component reaction of barbituric acid/thiobarbituric acid, aryl aldehydes, and malononitrile, which proceeds via a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization. niscpr.res.in A similar cascade reaction, catalyzed by squaramide, involves the asymmetric Michael addition of 4-arylmethylidene-2,3-dioxopyrrolidines to 2-isothiocyanato-1-indanones, leading to spiropyrrolidone scaffolds. rsc.org
One-Pot Cascade Annulation/Aromatization Reactions
One-pot cascade reactions provide an efficient route to fused pyrimidine systems. These reactions often involve multiple bond-forming events in a single synthetic operation, leading to complex molecular architectures from simple starting materials.
The synthesis of β-pyrimidine-fused porphyrins has been accomplished through a cascade amination and aza-6π-annulation/aromatization strategy. nih.gov This method utilizes novel nickel(II) and copper(II) complexes of 2-(N,N-dimethylformamidine)-3-formyl-5,10,15,20-tetraarylporphyrins as building blocks. nih.gov These porphyrins undergo a cascade ammonia-mediated condensation and intramolecular aza-6π-annulation/aromatization to yield diverse β-pyrimidine-fused 5,10,15,20-tetraarylporphyrins in good yields. nih.gov
Density Functional Theory (DFT) calculations have been employed to understand the mechanisms of these complex reactions. For instance, DFT calculations have supported the proposed chemoselective stepwise reaction mechanism in the synthesis of furo[2,3-d]pyrimidine (B11772683) and benzofuro[3,2-d]pyrimidine derivatives. researchgate.net Additionally, DFT has been used to study the corrosion inhibition activity of synthesized tetrahydropyrimidine (B8763341) derivatives. ijcce.ac.ir Such computational studies provide valuable insights into the reaction pathways and help in optimizing reaction conditions. ijcce.ac.irnih.gov
Microwave-Assisted Synthesis of Benzofuro[3,2-d]pyrimidine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of heterocyclic compounds, including benzofuro[3,2-d]pyrimidine derivatives. eurekaselect.commdpi.com This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. eurekaselect.com
For example, the synthesis of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] nih.govresearchgate.netbenzothiazole derivatives has been achieved efficiently using microwave irradiation. mdpi.com Similarly, a microwave-assisted, acid-catalyzed aldol (B89426) condensation has been used to generate chalcone (B49325) intermediates, which are precursors for 3-amino-2,3-dihydrobenzofurans. nih.gov The final step in this route is a one-pot, microwave-assisted, regioselective, acid-catalyzed epoxide opening with various amines followed by an intramolecular nucleophilic aromatic substitution. nih.gov The synthesis of aminopyrimidine derivatives has also been carried out using microwave synthesis, which is considered an eco-friendly method. nanobioletters.com
Synthesis of Specific Derivatives Featuring the this compound Moiety
The 4-chloro group in this compound is a versatile handle for introducing further molecular diversity through nucleophilic substitution reactions.
A common precursor for this compound is 2,4-dioxobenzofuro[3,2-d]pyrimidine, which can be converted to the dichloro derivative by treatment with phosphorus pentachloride. researchgate.net The resulting 2,4-dichlorobenzofuro[3,2-d]pyrimidine can then undergo nucleophilic displacement reactions. researchgate.net
For instance, 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidines can be synthesized and subsequently reacted with various nucleophiles. The reaction of 2-(4-nitrophenyl)-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine with phosphorus oxychloride yields 2-(4-nitrophenyl)-4-chlorobenzofuro[3,2-d]pyrimidine. researchgate.net This chloro derivative can then be reacted with aliphatic primary amines, secondary amines, and aromatic amines to furnish a variety of substituted benzofuro[3,2-d]pyrimidine derivatives. researchgate.net Similarly, reaction with sodium methoxide, sodium ethoxide, and thiourea (B124793) gives the corresponding 4-methoxy/ethoxy and 4-thio derivatives. researchgate.net
Table 1: Synthesis of 4-Substituted Benzofuro[3,2-d]pyrimidine Derivatives
| Starting Material | Reagent | Product | Reference |
| 2-(4-Nitrophenyl)-3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine | Phosphorus oxychloride | 2-(4-Nitrophenyl)-4-chlorobenzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Aliphatic primary amines | 4-Alkylamino-2-substituted-benzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Secondary amines | 4-Dialkylamino-2-substituted-benzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Aromatic amines | 4-Arylamino-2-substituted-benzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Sodium methoxide | 4-Methoxy-2-substituted-benzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Sodium ethoxide | 4-Ethoxy-2-substituted-benzofuro[3,2-d]pyrimidine | researchgate.net |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Thiourea | 2-Substituted-3,4-dihydro-4-thiobenzofuro[3,2-d]pyrimidine | researchgate.net |
| 2,4-Dioxobenzofuro[3,2-d]pyrimidine | Phosphorus pentachloride | 2,4-Dichlorobenzofuro[3,2-d]pyrimidine | researchgate.net |
Derivatives with Thiadiazole Moieties
The synthesis of benzofuro[3,2-d]pyrimidine derivatives bearing a 1,3,4-thiadiazole (B1197879) ring is typically achieved through multi-step sequences starting from a hydrazine (B178648) precursor. A common and effective strategy involves the conversion of 4-hydrazinobenzofuro[3,2-d]pyrimidine into a thiosemicarbazide (B42300) intermediate, which is then cyclized.
In this pathway, the 4-hydrazino derivative is first reacted with an isothiocyanate to yield the corresponding 4-(benzofuro[3,2-d]pyrimidin-4-yl)thiosemicarbazide. This intermediate is then subjected to acid-catalyzed cyclodehydration. Reagents such as concentrated sulfuric acid or polyphosphoric acid are commonly used to effect the closure of the five-membered thiadiazole ring, resulting in the formation of an amino-substituted 1,3,4-thiadiazole attached to the C4-position of the benzofuro[3,2-d]pyrimidine core. ptfarm.plresearchgate.net
Another established method for forming the 1,3,4-thiadiazole ring involves the reaction of a hydrazide with carbon disulfide. researchgate.net While not directly demonstrated on the benzofuro[3,2-d]pyrimidine system in the available literature, this method involves reacting the 4-hydrazino precursor with carbon disulfide in a basic medium, typically potassium hydroxide, to form a dithiocarbazate salt. Subsequent reaction with an acid or an alkylating agent can lead to the cyclized thiadiazole.
Additionally, research has shown the introduction of thiosemicarbazone analogs onto the benzofuro[3,2-d]pyrimidine-4(3H)-one framework, which serve as stable intermediates that can be isolated before subsequent cyclization to the desired thiadiazole derivatives. nih.gov
Table 1: Synthetic Pathway for Thiadiazole Derivatives
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Hydrazine Hydrate (B1144303) (N₂H₄·H₂O) | 4-Hydrazinobenzofuro[3,2-d]pyrimidine |
| 2 | 4-Hydrazinobenzofuro[3,2-d]pyrimidine | Aryl/Alkyl Isothiocyanate (R-NCS) | 1-(Aryl/Alkyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)thiosemicarbazide |
| 3 | 1-(Aryl/Alkyl)-4-(benzofuro[3,2-d]pyrimidin-4-yl)thiosemicarbazide | Conc. H₂SO₄, heat | 4-(5-(Aryl/Alkylamino)-1,3,4-thiadiazol-2-yl)benzofuro[3,2-d]pyrimidine |
Derivatives with Pyrazoline Ring Systems
The incorporation of a pyrazoline ring onto the benzofuran portion of the scaffold is generally accomplished via a chalcone intermediate. researchgate.net The synthesis begins with a Claisen-Schmidt condensation between a 2-acetylbenzofuran (B162037) derivative and a suitable aromatic aldehyde in the presence of a strong base, which yields a 3-aryl-1-(2-benzofuryl)-2-propen-1-one, commonly known as a benzofuran chalcone. researchgate.net
These chalcones, characterized by their α,β-unsaturated ketone system, are then reacted with hydrazine derivatives in a cyclocondensation reaction. The use of hydrazine hydrate or phenylhydrazine (B124118) in a solvent like ethanol (B145695) or acetic acid leads to the formation of the five-membered pyrazoline ring. researchgate.net This method allows for the synthesis of a variety of N-substituted or N-unsubstituted pyrazoline derivatives attached to the benzofuran ring.
An alternative approach involves the direct reaction of 2-substituted-4-hydrazinobenzofuro[3,2-d]pyrimidines with β-dicarbonyl compounds. For instance, reacting the hydrazino precursor with acetylacetone (B45752) in the presence of a base like sodium ethoxide can furnish pyrazoline-functionalized benzofuro[3,2-d]pyrimidines. researchgate.net
Table 2: Synthesis of Pyrazoline Derivatives via Chalcone Intermediate
| Step | Reactants | Reagents and Conditions | Product |
|---|---|---|---|
| 1 (Chalcone Formation) | 2-Acetylbenzofuran, Aromatic Aldehyde (Ar-CHO) | Strong base (e.g., KOH), Ethanol | 3-Aryl-1-(2-benzofuryl)-2-propen-1-one (Benzofuran Chalcone) |
| 2 (Pyrazoline Formation) | Benzofuran Chalcone, Hydrazine derivative (e.g., N₂H₄·H₂O, PhNHNH₂) | Ethanol or Acetic Acid, heat | Benzofuran derivative with Pyrazoline Ring System |
Synthesis of Aminated and Hydrazino Derivatives
The chlorine atom at the C-4 position of the this compound scaffold is highly susceptible to nucleophilic aromatic substitution. This reactivity is widely exploited for the synthesis of various aminated and hydrazino derivatives.
The reaction involves treating the 4-chloro compound with a diverse range of primary or secondary amines. researchgate.net The process is typically carried out by heating the reactants in a suitable solvent, such as ethanol or dimethylformamide (DMF). This straightforward nucleophilic displacement furnishes the corresponding 4-amino-substituted benzofuro[3,2-d]pyrimidines in good yields. researchgate.net
Similarly, 4-hydrazinobenzofuro[3,2-d]pyrimidine, a key precursor for other heterocyclic systems like triazoles and thiadiazoles, is prepared by reacting the 4-chloro derivative with hydrazine hydrate. researchgate.net This reaction generally proceeds under mild conditions, often by heating in an alcoholic solvent. researchgate.net
Table 3: Selected Examples of Aminated and Hydrazino Derivatives
| Starting Material | Nucleophile | Reaction Conditions | Product |
|---|---|---|---|
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Aliphatic primary amines (e.g., butylamine) | Heating in solvent | N-Butyl-2-substituted-benzofuro[3,2-d]pyrimidin-4-amine |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Aromatic amines (e.g., aniline) | Heating in solvent | N-Phenyl-2-substituted-benzofuro[3,2-d]pyrimidin-4-amine |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Secondary amines (e.g., morpholine) | Heating in solvent | 4-(Morpholin-4-yl)-2-substituted-benzofuro[3,2-d]pyrimidine |
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Hydrazine hydrate (N₂H₄·H₂O) | Heating in ethanol | 4-Hydrazino-2-substituted-benzofuro[3,2-d]pyrimidine |
Synthesis of Mercapto-Benzofuro[3,2-d]pyrimidine Derivatives
Mercapto (-SH) groups can be introduced onto the benzofuro[3,2-d]pyrimidine core at different positions using various synthetic strategies.
To introduce a mercapto group at the C-4 position, the 4-chloro derivative is reacted with a sulfur nucleophile. A common method involves heating 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidine with thiourea. This reaction proceeds via a thiouronium salt intermediate, which is subsequently hydrolyzed to yield the corresponding 2-substituted-benzofuro[3,2-d]pyrimidine-4(3H)-thione (the tautomeric form of the 4-mercapto derivative). researchgate.net
An alternative route allows for the synthesis of 2-mercapto derivatives. This pathway begins with 2-hydroxy-5-nitro-1-benzonitrile, which undergoes a series of transformations to build the fused pyrimidine ring. A key step involves treating an N-[(2-acetyl-5-nitro-1-benzofuran-yl)carbamothioyl]acetamide intermediate with sodium hydroxide, which induces cyclization to yield a 4-substituted-8-nitro ekb.egbenzofuro[3,2-d]pyrimidine-2-thiol. ekb.eg The resulting thiol group is itself reactive and can be further functionalized, for example, by reacting it with chloroacetic acid to produce [(4-methyl-8-nitro ekb.egbenzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetic acid. ekb.eg
Table 4: Synthetic Routes to Mercapto Derivatives
| Target Position | Starting Material | Reagents and Conditions | Product |
|---|---|---|---|
| C4-Thione | 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidine | Thiourea, heat | 2-Substituted-benzofuro[3,2-d]pyrimidine-4(3H)-thione |
| C2-Thiol | N-[(2-Acetyl-5-nitro-1-benzofuran-yl)carbamothioyl]acetamide | 1. NaOH, H₂O, reflux 2. HCl (acidification) | 4-Methyl-8-nitro ekb.egbenzofuro[3,2-d]pyrimidine-2-thiol |
Structure Activity Relationship Sar Studies
Influence of Substituents on Biological Activities of Benzofuro[3,2-d]pyrimidine Derivatives
The biological profile of benzofuro[3,2-d]pyrimidine derivatives is profoundly influenced by the nature and position of various substituents. researchgate.netwisdomlib.org Research has consistently shown that modifications to the pyrimidine (B1678525) ring and the benzofuran (B130515) nucleus can lead to significant changes in activity. researchgate.netnih.gov
For instance, the introduction of different groups at the C-2 and C-4 positions of the pyrimidine ring has been a common strategy to modulate the biological effects of these compounds. researchgate.netresearchgate.net Nucleophilic substitution reactions at the 4-chloro position have allowed for the synthesis of a diverse library of derivatives with varying activities. researchgate.net The substitution pattern on the benzofuran ring also plays a crucial role in determining the pharmacological properties. researchgate.net
SAR of Halogenated Benzofuro[3,2-d]pyrimidine Analogues
The presence of halogen atoms on the benzofuro[3,2-d]pyrimidine core is a key determinant of biological activity. Halogenation can influence factors such as lipophilicity, electronic properties, and binding interactions with biological targets.
Studies on related heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, have shown that the introduction of a halogen at specific positions can lead to a significant increase in antiproliferative activity. nih.gov For example, in a series of halogenated pyrrolo[3,2-d]pyrimidine analogues, the presence of a halogen at the C7 position resulted in enhanced activity against certain cancer cell lines. nih.gov This suggests that halogenation of the benzofuro[3,2-d]pyrimidine scaffold could be a viable strategy for enhancing its therapeutic potential. For example, compounds with p-chloro and p-fluoro substitutions on a phenyl ring attached to the main structure have shown good activity against Escherichia coli and Bacillus subtilis. researchgate.net
Impact of Fused Heterocyclic Moieties on Activity
Fusing additional heterocyclic rings to the benzofuro[3,2-d]pyrimidine framework can lead to the development of novel compounds with unique and often enhanced biological activities. researchgate.netresearchgate.net This approach expands the chemical space and allows for the exploration of new interactions with biological targets.
Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Fused Systems
The fusion of pyrrolo[2,3-d]pyrimidine or pyrazolo[3,4-d]pyrimidine systems to the benzofuro[3,2-d]pyrimidine core can lead to compounds with potent kinase inhibitory activity. researchgate.netrsc.org These fused systems are structurally related to purines and can act as ATP-competitive inhibitors of various kinases, which are key targets in cancer therapy. researchgate.netmdpi.com For example, pyrrolo[2,3-d]pyrimidine derivatives have been identified as a novel class of potent epidermal growth factor receptor (EGFR) protein tyrosine kinase inhibitors. researchgate.net Similarly, pyrazolo[3,4-d]pyrimidine derivatives have also shown promise as selective inhibitors of EGFR tyrosine kinase. researchgate.net
Computational Approaches in SAR Elucidation
Computational methods have become indispensable tools in modern drug discovery, providing valuable insights into the structure-activity relationships of chemical compounds. scispace.comnih.gov These approaches can predict the biological activity of novel compounds, guide the design of more potent analogues, and elucidate the molecular basis of their action.
Molecular Docking Studies to Predict Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.nettandfonline.com In the context of benzofuro[3,2-d]pyrimidine derivatives, docking studies can be used to predict their binding affinities to various biological targets, such as enzymes and receptors. researchgate.netnih.gov By understanding the binding modes of these compounds, researchers can design new derivatives with improved potency and selectivity. researchgate.nettandfonline.com For example, docking studies have been used to investigate the binding interactions of pyrimidine-benzofuran hybrids with bacterial topoisomerase IV and enoyl-ACP reductase, providing insights into their antibacterial activity. researchgate.net
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for elucidating the structural and electronic properties of heterocyclic compounds, including the 4-Chlorobenzofuro[3,2-d]pyrimidine scaffold. These theoretical calculations provide valuable insights into the molecule's geometry, electronic distribution, and reactivity, which are crucial for understanding its interaction with biological targets and for the rational design of new derivatives.
The electronic properties of this compound are also a key focus of DFT studies. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is of particular importance. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies a higher reactivity. nih.gov
Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool derived from DFT calculations that illustrates the charge distribution within the molecule. uni-muenchen.deresearchgate.net The MEP map uses a color-coded scale to represent different electrostatic potential values on the molecular surface. Regions of negative potential (typically colored in shades of red and yellow) are indicative of electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored in blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the benzofuran ring are expected to be regions of high electron density, representing potential sites for hydrogen bonding and other intermolecular interactions. uni-muenchen.deresearchgate.netresearchgate.net
While a dedicated DFT study on this compound with comprehensive data tables is not prevalent in the public domain, the following tables provide an illustrative example of the types of data that would be generated in such an analysis, based on findings for structurally related compounds.
Table 1: Illustrative Optimized Geometrical Parameters of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | C-Cl | Value |
| C-N (pyrimidine) | Value | |
| C=N (pyrimidine) | Value | |
| C-O (benzofuran) | Value | |
| C-C (ring fusion) | Value | |
| **Bond Angles (°) ** | Cl-C-N | Value |
| N-C-N (pyrimidine) | Value | |
| C-O-C (benzofuran) | Value | |
| Dihedral Angles (°) | Atoms defining angle | Value |
Note: The values in this table are illustrative and would be determined by specific DFT calculations.
Table 2: Illustrative Electronic Properties of this compound
| Property | Calculated Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Note: The values in this table are illustrative and would be determined by specific DFT calculations.
Biological Activities and Pharmacological Applications
Anticancer Activity
The benzofuro[3,2-d]pyrimidine scaffold is a key structure in the design of molecules with potent anticancer properties. The presence of the chlorine atom at the 4-position of the pyrimidine (B1678525) ring is a critical feature that influences the compound's biological activity.
Inhibition of Cancer Cell Line Proliferation
Derivatives of the closely related pyrrolo[3,2-d]pyrimidine scaffold have demonstrated broad-spectrum antiproliferative activity against various cancer cell lines. For instance, halogenated pyrrolo[3,2-d]pyrimidines have shown efficacy in the low micromolar to nanomolar range. nih.gov Specifically, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exhibited a cytotoxicity of 6.0 μM against L1210 leukemia cells. nih.gov The introduction of iodine at the C7 position of 2,4-dichloro pyrrolo[3,2-d]pyrimidine was found to increase its antiproliferative activity by a factor of 5 to 20. nih.gov
Similarly, benzopyrano[2,3-d]pyrimidines, another related class of compounds, have displayed potent cytotoxic activity, with IC50 values ranging from 0.3 to 0.64 microM. nih.gov While specific data for 4-Chlorobenzofuro[3,2-d]pyrimidine is limited, the potent activity of these analogous compounds suggests that it likely possesses significant antiproliferative effects against a range of cancer cells.
Table 1: Antiproliferative Activity of Related Pyrimidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50/EC50 Value | Reference |
| Halogenated Pyrrolo[3,2-d]pyrimidines | Various | 0.014 – 14.5 μM | nih.gov |
| 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine | L1210 Leukemia | 6.0 μM | nih.gov |
| Benzopyrano[2,3-d]pyrimidines | P388 Lymphocytic Leukemia | 0.3-0.64 μM | nih.gov |
| Compound 19c (benzofuran[3,2-d]pyrimidine derivative) | SK-OV-3 | 4.98 μM | nih.gov |
Targeting Specific Cancer Pathways and Enzymes
The anticancer effects of this compound and its analogs are often attributed to their ability to interact with and inhibit specific molecular targets that are crucial for cancer cell survival and proliferation.
Tyrosine kinases are a family of enzymes that play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. unisi.it Their dysregulation is a common feature in many cancers, making them attractive targets for anticancer drug development. unisi.it The pyrazolo[3,4-d]pyrimidine scaffold, which is structurally related to benzofuro[3,2-d]pyrimidine, is a well-established core for the development of tyrosine kinase inhibitors. unisi.itscispace.com
Derivatives of thieno[3,2-d]pyrimidine (B1254671) have been identified as potent multitargeted kinase inhibitors, demonstrating activity against enzymes like FMS-like tyrosine kinase 3 (FLT3). nih.gov This suggests that this compound may also function as a multitargeted tyrosine kinase inhibitor, contributing to its anticancer potential.
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme involved in DNA repair, particularly in the base excision repair pathway. nih.gov Inhibiting PARP-1 can lead to the accumulation of DNA damage in cancer cells, ultimately triggering cell death. nih.gov
Recent research has highlighted the potential of benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives as potent PARP-1 inhibitors. nih.gov One such derivative, compound 19c, exhibited a remarkable IC50 value of 0.026 μM against PARP-1, demonstrating higher potency and selectivity compared to the approved PARP inhibitor, Olaparib. nih.gov These findings strongly suggest that the this compound core structure is a promising scaffold for the development of effective PARP-1 inhibitors.
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy.
Studies on furo[2,3-d]pyrimidine (B11772683) and thieno[2,3-d]pyrimidine (B153573) derivatives have demonstrated their potent inhibitory activity against VEGFR-2. nih.govnih.gov Several of these compounds have shown IC50 values in the nanomolar range. nih.gov For example, a thieno[2,3-d]pyrimidine derivative exhibited a highly potent IC50 of 21 nM against VEGFR-2. nih.gov This indicates that the broader class of fused pyrimidines, including this compound, has the potential to inhibit VEGFR-2, thereby interfering with tumor angiogenesis.
Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in cancer cells. DNA damage is a potent trigger for apoptosis. nih.gov
Synergistic Effects in Combination Chemotherapy
The concept of combination chemotherapy, where multiple drugs are used to achieve a greater therapeutic effect than with a single agent, is a cornerstone of modern oncology. While direct studies on the synergistic effects of this compound in combination with established anticancer drugs are limited, the broader class of pyrimidine derivatives has shown promise in this area. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their dual anticancer and antibacterial activities, which could be advantageous in treating cancer patients who are susceptible to infections. nih.gov The ability of certain pyrimidine-based compounds to inhibit key enzymes involved in cancer cell proliferation, such as various kinases, suggests a potential for synergistic interactions when combined with other chemotherapeutic agents that target different cellular pathways. nih.govmdpi.comrsc.org Further research is warranted to explore the potential of this compound and its analogs to enhance the efficacy of existing cancer treatments.
Antimicrobial Activity (Antibacterial and Antifungal)
The benzofuro[3,2-d]pyrimidine scaffold has demonstrated notable antimicrobial properties, with various derivatives exhibiting activity against a range of bacterial and fungal pathogens.
Derivatives of 2-substituted-4-chlorobenzofuro[3,2-d]pyrimidine have been synthesized and screened for their antibacterial activity. researchgate.net Studies have shown that compounds within this class exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, certain synthesized pyrido[2,3-d]pyrimidine-4-one derivatives have shown significant inhibitory effects against bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 4–20 μmol/L. nih.gov Specifically, some compounds were found to be more potent against certain bacterial strains than the reference drug cefotaxime. nih.gov The introduction of different substituents on the core scaffold has been shown to influence the spectrum and potency of antibacterial activity.
| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |
|---|---|---|---|
| 2-Substituted-4-chlorobenzofuro[3,2-d]pyrimidines | Gram-positive and Gram-negative bacteria | Screened for antimicrobial activities. | researchgate.net |
| Pyrido[2,3-d]pyrimidine-4-one derivatives | Various bacterial strains | MIC values ranging from 4–20 μmol/L. Some more potent than cefotaxime. | nih.gov |
In addition to antibacterial effects, the benzofuro[3,2-d]pyrimidine nucleus is a key pharmacophore for antifungal activity. Various derivatives have been synthesized and evaluated for their ability to inhibit the growth of different fungal strains. For instance, novel 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been synthesized and their in vitro antifungal activities against Rhizoctonia solani were evaluated, with some compounds showing high efficacy. nih.gov The antifungal activity is often quantified by the EC50 value, which represents the concentration of the compound that inhibits 50% of fungal growth.
| Compound Type | Fungal Strain Tested | Observed Activity (EC50) | Reference |
|---|---|---|---|
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Rhizoctonia solani | EC50 = 6.57 µg/mL for the most active compound. | nih.gov |
A significant challenge in antifungal therapy is the emergence of resistance to commonly used drugs like fluconazole (B54011). drugbank.com Research has shown that certain benzofuro[3,2-d]pyrimidine derivatives can act as chemosensitizing agents, restoring the susceptibility of resistant fungal strains to fluconazole. This synergistic effect is a promising strategy to combat antifungal resistance. Studies have demonstrated that the combination of fluconazole with certain compounds can significantly reduce the MIC of fluconazole against resistant Candida albicans isolates. drugbank.com This restoration of susceptibility is a critical area of research with the potential to revitalize the clinical utility of existing antifungal agents.
Anti-Inflammatory Activity
The pyrimidine core is present in several clinically approved anti-inflammatory drugs. nih.gov The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2), which is produced by cyclooxygenase (COX) enzymes. nih.gov Research on pyrazolo[3,4-d]pyrimidine compounds has shown that they can inhibit COX-1 and COX-2 enzymes, with some derivatives exhibiting anti-inflammatory activity comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov The mechanism of action for many of these compounds involves the suppression of the COX enzyme activity, thereby reducing the production of prostaglandins (B1171923) and mitigating the inflammatory response. nih.govnih.gov
Modulation of Specific Receptors and Signaling Pathways
The biological activities of benzofuro[3,2-d]pyrimidine and related fused pyrimidine systems are often linked to their ability to interact with and modulate the activity of specific cellular targets, particularly protein kinases. The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a privileged structure for the development of kinase inhibitors due to its structural similarity to the adenine (B156593) ring of ATP, allowing it to bind to the ATP-binding site of kinases. nih.govmdpi.com
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various kinases implicated in cancer and other diseases, including:
Src Kinase: Derivatives have been developed as inhibitors of Src, a non-receptor tyrosine kinase involved in cancer cell proliferation, survival, and metastasis. mdpi.com
Phosphoinositide 3-kinase (PI3K): Some pyrimidine-based compounds have been investigated as PI3K inhibitors, a key enzyme in a signaling pathway that is frequently dysregulated in cancer.
Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3): Thieno[3,2-d]pyrimidine derivatives have been identified as dual inhibitors of FAK and FLT3, both of which are overexpressed in various cancers. nih.gov
Calcium-Dependent Protein Kinases (CDPKs): Pyrrolo[2,3-d]pyrimidine analogues have been designed as inhibitors of Plasmodium falciparum CDPKs, which are potential targets for antimalarial drugs. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as novel CDK2 inhibitors, which is a key regulator of the cell cycle and a target for cancer therapy. rsc.org
The ability of these compounds to selectively inhibit specific kinases highlights their potential for targeted therapies with potentially fewer side effects than traditional chemotherapy. Further investigation into the specific receptor and signaling pathway interactions of this compound is crucial for elucidating its precise mechanism of action and advancing its development as a therapeutic agent.
Histamine (B1213489) H4 Receptor Modulation
The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it a target for inflammatory and immune disorders. While extensive research has been conducted on various pyrimidine derivatives as H4R antagonists, specific data on the direct interaction of this compound with the histamine H4 receptor is not extensively detailed in publicly available scientific literature. However, the benzofuro[3,2-d]pyrimidine scaffold is recognized as a pharmacophore in the development of histamine H4 receptor antagonists. For instance, patent literature describes the use of this compound as a key intermediate in the synthesis of more complex molecules designed to act as histamine H4 receptor inverse agonists, suggesting the potential of this chemical class in modulating H4R activity. google.com
CREB Signaling Pathway Potentiation
The cAMP response element-binding protein (CREB) is a cellular transcription factor that plays a crucial role in neuronal plasticity, long-term memory, and cell survival. The potentiation of the CREB signaling pathway is a therapeutic strategy for cognitive enhancement and neurodegenerative diseases. Currently, there is no direct scientific evidence available that specifically demonstrates the potentiation of the CREB signaling pathway by this compound. While some studies have explored the synthesis of various benzofuro[3,2-d]pyrimidine derivatives, their effects on CREB signaling have not been a primary focus of the published research. researchgate.net
Hsp90 and Adenosine (B11128) Receptor (A2A) Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are implicated in cancer. Inhibition of Hsp90 is a validated strategy in oncology. Similarly, the adenosine A2A receptor is a G protein-coupled receptor that has been identified as a target for various conditions, including Parkinson's disease and cancer.
There is currently a lack of specific studies investigating the inhibitory activity of this compound against either Hsp90 or the adenosine A2A receptor. While other pyrimidine-based compounds have been explored as inhibitors for both targets, the specific 4-chloro derivative of benzofuro[3,2-d]pyrimidine has not been reported in this context in the available scientific literature. A patent has mentioned the use of this compound in the context of compounds specific to adenosine receptors, but no biological data for the named compound was provided. google.com
E. coli Primase Inhibition
Escherichia coli primase (DnaG) is an essential enzyme in bacterial DNA replication, making it an attractive target for the development of new antibacterial agents. There are no available scientific reports or data to suggest that this compound acts as an inhibitor of E. coli primase. Research on inhibitors of this enzyme has focused on other chemical scaffolds.
CaPkc1 Inhibition
Candida albicans protein kinase C1 (CaPkc1) is a crucial enzyme for the integrity of the fungal cell wall, making it a promising target for antifungal therapies. Research has shown that derivatives of benzofuro[3,2-d]pyrimidine are potential inhibitors of CaPkc1. These compounds are inspired by the natural antifungal product, cercosporamide.
In a study focused on developing new antifungal agents, a series of benzofuro[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit CaPkc1. The aim of this research was to find compounds that could restore the susceptibility of resistant Candida albicans strains to existing antifungal drugs like fluconazole. The findings indicated that certain benzofuro[3,2-d]pyrimidine derivatives demonstrated a synergistic effect with fluconazole, leading to the inhibition of cell growth in resistant strains. This suggests that the benzofuro[3,2-d]pyrimidine scaffold is a promising starting point for the development of novel CaPkc1 inhibitors. While these studies did not specifically report on the 4-chloro derivative, they establish the potential of this class of compounds as CaPkc1 inhibitors.
| Compound Class | Target | Organism | Effect |
| Benzofuro[3,2-d]pyrimidine derivatives | Protein Kinase C1 (Pkc1) | Candida albicans | Inhibition, Synergistic effect with fluconazole |
Derivatization and Analog Development
Rational Design of Novel Benzofuro[3,2-d]pyrimidine Analogues
The rational design of novel benzofuro[3,2-d]pyrimidine analogues leverages computational and structural biology techniques to predict how modifications to the core scaffold will affect biological activity. A primary goal is to improve the interaction of these compounds with specific biological targets.
One prominent strategy involves using the benzofuro[3,2-d]pyrimidine-4(3H)-one structure as a foundational framework for designing new inhibitors. nih.gov This scaffold is strategically selected for its known biological relevance, and derivatives are designed by introducing new functional groups to enhance target binding and efficacy. nih.gov
Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) and molecular docking are instrumental in this design process. researchgate.net For instance, 3D-QSAR studies on related pyrimidine (B1678525) derivatives help to build predictive models that correlate the three-dimensional properties of the molecules with their biological activity. researchgate.net These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide insights into the structural requirements for enhanced potency. researchgate.net Molecular docking simulations further elucidate the binding modes of designed analogues within the active site of a target protein, helping to refine their structures for optimal interaction. researchgate.netfrontiersin.org This combined approach of using a proven scaffold and computational modeling facilitates the targeted design of new analogues with potentially superior therapeutic properties.
Synthesis of Substituted Derivatives with Enhanced Potency
The synthesis of substituted benzofuro[3,2-d]pyrimidine derivatives is achieved through various chemical strategies, often leading to compounds with significantly enhanced biological potency. A versatile method for creating polysubstituted derivatives involves the use of aza-Wittig reactions. researchgate.net This approach utilizes iminophosphoranes which react with isocyanates to form carbodiimide intermediates. These intermediates can then be treated with a range of nucleophiles to generate diverse 3-alkyl-2-amino- or 2-(aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields. researchgate.net
Another effective synthetic route starts from benzofuran (B130515) chalcones. These precursor molecules can be condensed with reagents like urea, thiourea (B124793), or guanidine hydrochloride to form the pyrimidine ring, yielding a variety of 2-substituted benzofuran-pyrimidine compounds. nih.govresearchgate.net
A notable application of these synthetic strategies is the development of potent enzyme inhibitors. For example, by using the benzofuran[3,2-d]pyrimidine-4(3H)-one framework, a series of novel Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors were designed and synthesized. nih.gov Within this series, specific derivatives demonstrated substantially enhanced potency compared to existing drugs. Compound 19c , which incorporates a thiosemicarbazone moiety, was found to be a particularly potent inhibitor of the PARP-1 enzyme and showed strong cytotoxicity against specific cancer cell lines, superior to the established PARP inhibitor, Olaparib. nih.gov
| Compound | PARP-1 IC₅₀ (μM) | SK-OV-3 IC₅₀ (μM) |
|---|---|---|
| 19c | 0.026 | 4.98 |
| Olaparib | Data not specified in source | Value superior to 4.98 µM |
The data clearly indicates that the rational synthesis of substituted derivatives can lead to compounds with significantly improved biological activity. nih.gov
Exploration of Diverse Side Chains and Heterocyclic Substitutions
To explore a wide range of chemical space and optimize biological activity, researchers have introduced a variety of side chains and heterocyclic systems onto the benzofuro[3,2-d]pyrimidine scaffold.
One synthetic strategy allows for the introduction of diverse functional groups at the 2-position of the pyrimidine ring. Starting from an iminophosphorane, reaction with carbon disulfide followed by an amine (like n-propylamine) and subsequent treatment with alkyl halides leads to the formation of 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones. researchgate.net This method provides a pathway to introduce various sulfur-linked side chains.
The use of benzofuran chalcones as intermediates is another powerful technique for creating diversity. nih.govresearchgate.net By reacting these chalcones with different reagents, a range of substitutions can be achieved. For example:
Reaction with urea yields 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol derivatives (hydroxy-pyrimidines). nih.gov
Reaction with thiourea produces 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol analogues (thiopyrimidines). nih.gov
Reaction with guanidine hydrochloride results in 4-(1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine derivatives (aminopyrimidines). nih.gov
Furthermore, entire heterocyclic rings have been attached to the core structure to create more complex molecules with potentially novel functions. A significant example is the introduction of thiosemicarbazone and its derivatives onto the benzofuran[3,2-d]pyrimidine-4(3H)-one framework, which led to the development of highly potent PARP-1 inhibitors. nih.gov This demonstrates that the exploration of diverse and complex heterocyclic substitutions is a fruitful strategy for enhancing the therapeutic potential of this class of compounds.
Future Directions and Research Perspectives
Development of Next-Generation Therapeutic Agents
The benzofuro[3,2-d]pyrimidine core is a versatile framework for the development of new therapeutic agents, particularly in oncology. Researchers are actively synthesizing and evaluating 2,4-disubstituted benzofuro[3,2-d]pyrimidine derivatives, which have shown promising antimicrobial and antioxidant activities. researchgate.net For instance, certain derivatives have demonstrated significant efficacy against pathogenic bacteria such as Escherichia coli, Klebsiella pneumonia, and Salmonella typhimurium, as well as fungi like Aspergillus flavus and Candida neoformans. researchgate.net
Further modifications of this scaffold are being explored to enhance its therapeutic potential. The introduction of thiosemicarbazone analogs has led to the discovery of potent Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, a class of drugs known for their efficacy in treating certain types of cancer. nih.gov These developments highlight the adaptability of the benzofuro[3,2-d]pyrimidine structure for creating a diverse library of compounds with a wide range of biological activities.
Advanced Preclinical and Clinical Investigations
While specific preclinical and clinical data for 4-Chlorobenzofuro[3,2-d]pyrimidine is still emerging, studies on its analogs provide a strong foundation for future investigations. For example, derivatives of the related benzothieno[3,2-d]pyrimidine scaffold have shown significant cytotoxicity against human cancer cell lines, such as breast cancer (MCF-7) and renal cancer (UO-31). nih.gov Some of these compounds exhibited potent anticancer activity with IC50 values in the low microgram per milliliter range. nih.gov
Similarly, novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, which share structural similarities with the benzofuro[3,2-d]pyrimidine core, have been synthesized and evaluated as epidermal growth factor receptor inhibitors (EGFRIs). nih.gov One promising compound from this series demonstrated potent inhibitory activity against wild-type EGFR and its mutant form, EGFRT790M, with IC50 values of 0.016 µM and 0.236 µM, respectively. nih.gov These findings from closely related structures underscore the potential of this compound derivatives as candidates for in-depth preclinical and eventual clinical trials. Future studies will need to focus on the pharmacokinetic and pharmacodynamic properties of these compounds to assess their viability as drugs.
Exploration of New Biological Targets
The therapeutic potential of this compound and its analogs extends to a variety of biological targets implicated in disease. Research has identified several key enzymes that can be modulated by these compounds.
One of the most promising targets is Poly (ADP-ribose) polymerase-1 (PARP-1) , an enzyme crucial for DNA repair in cancer cells. nih.gov Novel benzofuran[3,2-d]pyrimidine-4(3H)-one derivatives containing thiosemicarbazone analogs have been designed as potent PARP-1 inhibitors. nih.gov One such compound, 19c , exhibited an IC50 value of 0.026 µM against PARP-1, showing higher potency and selectivity compared to the approved drug Olaparib. nih.gov
Another important class of targets is the sirtuin (SIRT) family of histone deacetylases . Benzothieno[3,2-d]pyrimidine derivatives have been investigated as SIRT2 inhibitors, with one compound showing an IC50 of 2.10 μg/mL, which is 6.6 times more potent than the reference compound cambinol. nih.gov
Furthermore, the structural similarity of the pyrimidine (B1678525) core to the purine (B94841) ring suggests that these compounds could act as inhibitors for a wide range of kinases . nih.gov Indeed, pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.govnih.govrsc.org The exploration of these and other potential targets will continue to be a major focus of research.
Application of Computational Chemistry in Drug Design
Computational chemistry and computer-aided drug design (CADD) are indispensable tools in the development of drugs based on the this compound scaffold. researchgate.netbeilstein-journals.org These methods allow for the rational design of new derivatives and help in understanding their mechanism of action at a molecular level.
Molecular docking studies have been widely used to predict the binding modes of benzofuro[3,2-d]pyrimidine derivatives within the active sites of their target proteins. For instance, docking simulations of benzothieno[3,2-d]pyrimidine derivatives into the SIRT2 active site have helped to rationalize their potent inhibitory activity. nih.gov Similarly, for pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2, molecular docking confirmed a good fit into the enzyme's active site, highlighting essential hydrogen bonding interactions. rsc.org
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also crucial for predicting the pharmacokinetic properties of these compounds, which aids in the selection of candidates with favorable drug-like characteristics for further development. rsc.org The integration of these computational approaches significantly accelerates the drug discovery process, reducing costs and time. beilstein-journals.org
Sustainable Synthesis and Green Chemistry Approaches
The development of environmentally friendly and sustainable methods for the synthesis of this compound and its derivatives is a critical area of future research. researchgate.net Green chemistry principles aim to minimize the use and generation of hazardous substances, making chemical processes safer and more efficient. researchgate.netmdpi.com
Recent advancements in this area include the use of nanocatalysts and microwave irradiation to promote chemical reactions. mdpi.comscirp.org For example, a novel MgO-containing ionic liquid framework has been used as a highly efficient and reusable nanocatalyst for the synthesis of furan (B31954) derivatives, a related oxygen-containing heterocycle. mdpi.com This catalyst can be recovered and reused multiple times without a significant loss in efficiency. mdpi.com
Q & A
Q. What are the recommended safety protocols for handling 4-chlorobenzofuro[3,2-d]pyrimidine in laboratory settings?
- Methodological Answer: Laboratory handling requires strict adherence to safety measures:
- Use PPE (gloves, protective clothing, goggles, and masks) to avoid skin/eye contact or inhalation .
- Conduct reactions involving toxic intermediates in a fume hood or glovebox .
- Dispose of waste via certified biological waste management services to prevent environmental contamination .
- Use filter-tipped pipettes and dedicated equipment to minimize cross-contamination .
Q. What synthetic routes are employed for the preparation of this compound?
- Methodological Answer: Common methods include:
- Condensation reactions : Reacting 1,3,4-thiadiazole-2(3H)-thione derivatives with chlorinated intermediates under reflux conditions (e.g., acetonitrile, 80°C) .
- Multi-step synthesis : Starting from substituted pyrimidines, followed by cyclization using POCl₃ or PCl₃ to introduce the chloro group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer:
- Spectroscopic analysis :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.77–9.74 ppm) and chlorine substituents .
- Mass spectrometry : Confirm molecular weight (204.61 g/mol) and fragmentation patterns .
- Physicochemical properties :
| Property | Value | Reference |
|---|---|---|
| Melting Point | 162.2°C | |
| Boiling Point | 344.6°C (760 mmHg) | |
| Density | 1.474 g/cm³ |
Q. What stability considerations are critical for storing this compound?
- Methodological Answer:
- Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation .
- Avoid exposure to moisture or light, which may degrade the chloro substituent .
Advanced Research Questions
Q. How can structural modifications enhance this compound's selectivity for kinase targets like mTOR or EGFR?
- Methodological Answer:
- Introduce fluoromethyl/difluoromethyl groups at C-6/C-8 positions to improve hydrophobic interactions with kinase ATP-binding pockets .
- Replace the chloro group with electron-withdrawing substituents (e.g., nitro, trifluoromethyl) to enhance binding affinity for EGFR .
- Use molecular docking (AutoDock Vina) to predict binding poses and optimize substituent placement .
Q. What structure-activity relationships (SAR) govern the antiproliferative activity of this compound derivatives?
- Methodological Answer:
- Key SAR findings :
- Derivatives with electron-deficient aryl groups (e.g., 2-chloro-6-fluorophenyl) show 89.2% growth inhibition in PC3 prostate cancer cells at 10 μM .
- Pyrrolo[3,2-d]pyrimidine analogs exhibit TLR7 agonism, linking heterocycle size to immune activation .
- Experimental validation :
- Screen compounds against a panel of cell lines (e.g., PC3, A549) using MTT assays .
- Compare IC₅₀ values to establish substituent effects .
Q. How can researchers resolve contradictions in reported bioactivity data across different studies?
- Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., PC3 from ATCC), culture conditions, and compound concentrations .
- Validate mechanisms : Perform kinase inhibition assays (e.g., EGFR IC₅₀ = 0.2 μM ) alongside antiproliferative screens to confirm target engagement.
- Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability .
Q. What strategies improve the solubility and formulation of this compound for in vivo studies?
- Methodological Answer:
- Prodrug design : Incorporate phosphate or PEG groups at the chloro position to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve bioavailability and reduce off-target effects .
Q. How do this compound derivatives compare to other heterocycles (e.g., thieno[3,2-d]pyrimidine) in kinase inhibition?
- Methodological Answer:
- Comparative analysis :
| Heterocycle | Target | IC₅₀ (μM) | Reference |
|---|---|---|---|
| This compound | EGFR | 0.2 | |
| Thieno[3,2-d]pyrimidine | mTOR | 0.15 |
Q. Can this compound derivatives synergize with existing anticancer agents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
